Ethyl 2-(4-chlorobutanoylamino)benzoate
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Overview
Description
Ethyl 2-(4-chlorobutanoylamino)benzoate is an organic compound with the molecular formula C13H16ClNO3. It consists of 16 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . This compound is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a 4-chlorobutanoylamino substituent on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorobutanoylamino)benzoate typically involves the reaction of 2-aminobenzoic acid with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminobenzoic acid and the acyl chloride group of 4-chlorobutanoyl chloride. The resulting intermediate is then esterified with ethanol to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorobutanoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 2-(4-chlorobutanoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism by which Ethyl 2-(4-chlorobutanoylamino)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may interfere with cell proliferation and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(4-chlorobutanoylamino)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the 4-chlorobutanoylamino substituent and has different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and biological activity.
Ethyl 2-(4-bromobutanoylamino)benzoate: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and interactions
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in organic synthesis
Properties
Molecular Formula |
C13H16ClNO3 |
---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
ethyl 2-(4-chlorobutanoylamino)benzoate |
InChI |
InChI=1S/C13H16ClNO3/c1-2-18-13(17)10-6-3-4-7-11(10)15-12(16)8-5-9-14/h3-4,6-7H,2,5,8-9H2,1H3,(H,15,16) |
InChI Key |
SMRVCBLFLGAREZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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